

Technical Support Center: Mitigating the Immunogenicity of Antibody-Drug Conjugates

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental assessment of antibody-drug conjugate (ADC) immunogenicity.

Frequently Asked Questions (FAQs)

1. What is ADC immunogenicity and why is it a concern?

Antibody-Drug Conjugate (ADC) immunogenicity is the propensity of an ADC to induce an unwanted immune response in a patient, leading to the formation of anti-drug antibodies (ADAs).[1] This is a significant concern in drug development as ADAs can have various clinical consequences, including:

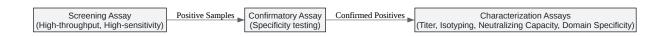
- Altered Pharmacokinetics (PK): ADAs can bind to the ADC, leading to rapid clearance from circulation and reduced drug exposure.
- Reduced Efficacy: Neutralizing antibodies (NAbs), a subset of ADAs, can directly inhibit the ADC's ability to bind to its target or exert its cytotoxic effect.
- Safety Issues: The formation of immune complexes between ADAs and the ADC can potentially lead to adverse events such as infusion reactions or hypersensitivity.[1]
- 2. What are the primary causes of ADC immunogenicity?



The immunogenicity of ADCs is a complex multifactorial issue stemming from their tripartite structure. The immune system can mount a response against any component of the ADC:

- The Monoclonal Antibody (mAb): Even fully humanized or human antibodies can elicit an immune response, particularly against the variable regions (idiotopes).[2]
- The Cytotoxic Payload: The small molecule drug, while typically not immunogenic on its own, can act as a hapten when conjugated to the large antibody carrier, making it immunogenic.
 [1]
- The Linker: The chemical linker connecting the antibody and the payload can also be immunogenic or contribute to the formation of neo-epitopes.[1]
- Structural Attributes: Aggregates, impurities, and post-translational modifications in the ADC product can also increase the risk of an immune response.
- 3. What is the recommended strategy for assessing ADC immunogenicity?

A tiered or multi-step approach is the industry and regulatory standard for assessing ADC immunogenicity.[1] This strategy involves a sequential series of assays to detect, confirm, and characterize ADAs.



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Caption: Tiered approach for ADC immunogenicity testing.

4. What are neutralizing antibodies (NAbs) and why are they important to characterize?

Neutralizing antibodies (NAbs) are a subpopulation of ADAs that directly inhibit the biological activity of the ADC. They are of particular concern because they can significantly reduce the efficacy of the therapeutic. NAb assays are a critical component of the characterization tier and are typically cell-based to reflect the in vivo mechanism of action of the ADC.

5. How can the immunogenicity of an ADC be mitigated during development?



Several strategies can be employed to reduce the immunogenic potential of an ADC:

- Antibody Engineering:
 - Humanization and De-immunization: Modifying the antibody sequence to be more "human-like" and removing potential T-cell epitopes can reduce immunogenicity.
- Linker and Payload Optimization:
 - Linker Stability: Using highly stable linkers can prevent premature release of the payload,
 which can contribute to off-target effects and potential immunogenicity.[3][4]
 - Payload Selection: Selecting payloads with lower intrinsic immunogenicity is crucial.
- In Silico Prediction: Computational tools can be used early in development to predict potential T-cell and B-cell epitopes within the antibody and payload, allowing for proactive reengineering.[6][7][8][9][10]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during ADC immunogenicity assays.

Troubleshooting High Background in Anti-Drug Antibody (ADA) Immunoassays



Potential Cause	Possible Solution
Non-specific binding of detection reagents	- Run a control without the primary antibody Use a secondary antibody from a different species than the sample Use a pre-adsorbed secondary antibody.
Insufficient blocking	- Increase the blocking incubation time Change the blocking agent (e.g., 5-10% normal serum of the same species as the detection antibody).
Sub-optimal washing	- Increase the number of wash steps and the soaking time between steps.
Contaminated plates or reagents	- Use fresh, high-quality reagents and plates.
High concentration of detection reagent	- Titrate the detection reagent to determine the optimal concentration.[11]

Troubleshooting Matrix Effects in ADA Assays

Matrix effects occur when components in the biological sample interfere with the assay, leading to inaccurate results.[12]

Problem	Potential Cause	Recommended Action
False positive or negative results	Endogenous components in the sample (e.g., proteins, lipids) are interfering with the assay.[12]	- Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.[12]- Matrix-matched calibrators: Prepare standards and controls in the same biological matrix as the samples.[12]
Inconsistent results between samples	Variability in the composition of the biological matrix between different subjects.	- Perform spike and recovery experiments to assess matrix effects for individual samples.



Troubleshooting Drug and Target Interference in ADA

Assays

Problem	Potential Cause	Recommended Action
False negative results	High concentrations of the ADC in the sample compete with the assay reagents for binding to ADAs (Drug Interference).[13]	- Acid Dissociation: Treat samples with a low pH buffer to dissociate ADC-ADA complexes before analysis.[14] [15][16]
False positive or negative results	Soluble target protein in the sample interferes with the assay (Target Interference). [13][17]	- Target Depletion: Use anti- target antibodies to remove the soluble target from the sample before analysis.[17]- Assay Optimization: Modify assay conditions (e.g., pH, salt concentration) to minimize target binding.[11]

Quantitative Data Summary

The following tables summarize publicly available data on the clinical immunogenicity of select ADCs.

Table 1: Incidence of Anti-Drug Antibodies (ADAs) in Clinical Trials of Marketed ADCs



ADC	Target	Payload	ADA Incidence (%)	Reference
Ado-trastuzumab emtansine (Kadcyla®)	HER2	DM1	5.3	[1][2]
Brentuximab vedotin (Adcetris®)	CD30	MMAE	~37	[1]
Gemtuzumab ozogamicin (Mylotarg®)	CD33	Calicheamicin	~1.1	[1]
Inotuzumab ozogamicin (Besponsa®)	CD22	Calicheamicin	3	[2]

Table 2: Domain Specificity of ADAs for vc-MMAE ADCs

ADC	ADA Specificity against mAb Domain (%)
Eight vc-MMAE ADCs (various targets)	86 - 100

Data from a study evaluating eight different ADCs with the same linker-payload combination.[2]

Experimental Protocols

Protocol: Bridging ELISA for Anti-Drug Antibody (ADA) Screening

This protocol provides a general procedure for a bridging ELISA to screen for ADAs against an ADC.





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Caption: General workflow for a bridging ADA ELISA.

Materials:

- Streptavidin-coated 96-well microtiter plates
- Biotinylated ADC
- Enzyme-labeled (e.g., HRP) ADC
- Patient serum samples, positive and negative controls
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., PBS with 1% BSA)
- Assay diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Methodology:

- Coating: Add 100 μ L of biotinylated ADC (at a pre-determined optimal concentration) to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature.
- Washing: Wash the plate 3 times with 300 μL of wash buffer per well.
- Blocking: Add 200 μL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Washing: Repeat the wash step.



- Sample Incubation: Add 100 μL of patient samples, positive controls, and negative controls (diluted in assay diluent) to the wells. Incubate for 2 hours at room temperature.
- · Washing: Repeat the wash step.
- Detection: Add 100 μ L of enzyme-labeled ADC (at a pre-determined optimal concentration) to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate 5 times with wash buffer.
- Substrate Addition: Add 100 μL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
- Stopping the Reaction: Add 50 μL of stop solution to each well.
- Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol: Surface Plasmon Resonance (SPR) for ADA Detection and Kinetic Characterization

SPR is a label-free technology that can detect and characterize ADAs by measuring the binding kinetics (association and dissociation rates).

Methodology Overview:

- Sensor Chip Preparation: Covalently immobilize the ADC onto the surface of a sensor chip (e.g., CM5 chip) using amine coupling chemistry.[18]
- System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+).
- Sample Injection: Inject diluted patient serum samples, positive controls, and negative controls over the sensor surface.
- Association and Dissociation: Monitor the binding (association) of ADAs to the immobilized ADC in real-time, followed by a dissociation phase where running buffer flows over the surface.



- Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove bound
 ADAs from the sensor surface, allowing for subsequent sample analysis.
- Data Analysis: Analyze the sensorgrams to determine the presence of ADAs and to calculate kinetic parameters (k_a, k_e, and K_e).

Protocol: LC-MS/MS for ADA Domain Specificity Characterization

Liquid chromatography-mass spectrometry (LC-MS/MS) can be used to identify the specific domains of the ADC (antibody, linker, or payload) that ADAs are binding to.

Methodology Overview:

- Immuno-precipitation: Isolate ADC-ADA complexes from patient serum using protein A/G beads.
- Elution and Dissociation: Elute the bound complexes and dissociate the ADAs from the ADC.
- Enzymatic Digestion: Digest the isolated ADAs into smaller peptides using an enzyme such as trypsin.
- LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify peptide sequences corresponding to the variable regions of the ADAs.
- Domain Specificity Determination: By comparing the identified ADA sequences to the ADC sequence, the specific domains being targeted by the immune response can be determined.

Methodology: In Silico Immunogenicity Prediction

In silico tools predict the immunogenic potential of an ADC by identifying potential T-cell epitopes within the protein sequence.

General Workflow:

 Sequence Input: The amino acid sequence of the antibody's variable regions is inputted into the prediction software.



- MHC Binding Prediction: The software uses algorithms to predict which peptide fragments of the antibody are likely to bind to various Major Histocompatibility Complex (MHC) Class II molecules.
- Epitope Scoring: Each potential epitope is assigned a score based on its predicted binding affinity to different MHC alleles.
- Immunogenicity Risk Assessment: The overall immunogenicity risk is assessed based on the
 number and score of the predicted T-cell epitopes.[10] This information can then be used to
 guide the de-immunization process, where specific amino acid substitutions are made to
 remove the identified epitopes.

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